ステモニン

説明

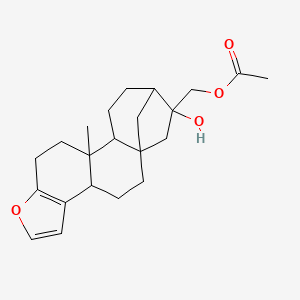

Stemonine is a natural product found in Stemona pierrei, Stemona japonica, and Stemona sessilifolia with data available.

科学的研究の応用

薬効:抗炎症および抗酸化作用

ステモニンは、有意な抗炎症および抗酸化作用を持つことが確認されています。 研究により、微小粒子状物質2.5(PM2.5)によって誘発される慢性閉塞性肺疾患(COPD)などの呼吸器疾患の治療における可能性が示されています {svg_1}. 炎症と酸化ストレスマーカーを用量依存的に減少させることで、肺損傷を軽減することができます {svg_2}.

農業:殺虫活性

農業分野では、ステモニンは植物性殺虫剤として使用されてきました。 ミカンキジラミなどの害虫に対して忌避効果と毒性があります {svg_3}. ただし、植物毒性を回避し、作物の安全性を確保するためには、濃度管理に注意が必要です {svg_4}.

工業用途:植物性殺虫剤

工業的に、ステモニンの殺虫作用は、植物性殺虫剤の製剤に活用されています。 ステモニンは、合成殺虫剤の代替手段となる天然化合物のグループの一部であり、より持続可能な害虫管理の実践に貢献しています {svg_5}.

環境への応用:バイオ農薬

ステモニンの役割は、バイオ農薬の使用を通じて環境保護にまで及びます。 さまざまな節足動物害虫に対する効果は、従来の化学農薬による環境負荷を軽減することを目的とした戦略への組み込みを支持しています {svg_6}.

バイオテクノロジーへの応用:合成生物学

バイオテクノロジーでは、ステモニンの生物活性は合成生物学への応用に関心が持たれています。 その特性は、新しい生物学的システムや生物の設計に利用でき、新規医薬品開発などさまざまな目的で活用できます {svg_7}.

薬理学的研究:創薬

薬理学的に、ステモニンは治療の可能性について研究されています。 特に、抗炎症作用は、炎症性疾患を治療できる新薬の開発に向けた研究が進められています {svg_8}.

作用機序

Target of Action

Stemonine, a traditional Chinese herb, has been demonstrated to exhibit anti-inflammatory and antioxidant properties . It is a potential drug for the treatment of respiratory diseases . The primary targets of Stemonine are specific enzymes, markers of oxidative stress, and the inflammatory cytokines tumor necrosis factor (TNF)-α and interleukin (IL)-6 .

Mode of Action

Stemonine interacts with its targets in a dose-dependent manner . It decreases the levels of enzymes and cytokines associated with inflammation and oxidative stress . In addition, Stemonine dose-dependently increases the amount of superoxide dismutase .

Biochemical Pathways

Stemonine affects the biochemical pathways related to inflammation and oxidative stress . It reduces the production of reactive oxygen species (ROS) and certain inflammatory mediators, resulting in changes to vascular permeability, airway constriction, and tissue injury .

Result of Action

Stemonine significantly alleviates lung injury by decreasing the levels of enzymes and cytokines associated with inflammation and oxidative stress . It reduces lung inflammation in mice with PM 2.5-induced chronic obstructive pulmonary disease (COPD), providing a novel approach for the treatment of PM 2.5-induced respiratory diseases .

将来の方向性

In the future, it is necessary to design experiments to deeply understand the development and clinical use of Stemonae Radix . Comparing the diverse bioactivities of Stemona alkaloids, stemofoline-type derivatives are the most versatile compounds representing promising lead structures for further development as commercial agents in agriculture and medicine .

生化学分析

Biochemical Properties

Stemoninine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with acetylcholinesterase, where Stemoninine acts as an inhibitor, demonstrating significant activity with an IC50 value of 3.74 µmol . This inhibition is crucial for its antitussive and insecticidal properties. Additionally, Stemoninine interacts with inflammatory mediators, inhibiting their expression and thereby exhibiting anti-inflammatory effects .

Cellular Effects

Stemoninine exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Stemoninine has been shown to reverse permeability glycoprotein-mediated multidrug resistance in cancer cells, enhancing the efficacy of chemotherapeutic agents . It also affects the expression of inflammatory mediators, reducing inflammation in treated cells .

Molecular Mechanism

The molecular mechanism of Stemoninine involves several key interactions at the molecular level. Stemoninine binds to acetylcholinesterase, inhibiting its activity and leading to increased levels of acetylcholine in the synaptic cleft . This action is responsible for its antitussive and insecticidal effects. Additionally, Stemoninine inhibits the expression of inflammatory mediators by interfering with specific signaling pathways, thereby reducing inflammation . These interactions highlight the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Stemoninine have been observed to change over time. Stemoninine is relatively stable under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that Stemoninine maintains its biological activity over extended periods, with no significant loss of efficacy

Dosage Effects in Animal Models

The effects of Stemoninine vary with different dosages in animal models. At low doses, Stemoninine exhibits significant antitussive and anti-inflammatory effects without any adverse effects . At higher doses, toxic effects such as gastrointestinal disturbances and neurotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

Stemoninine is involved in several metabolic pathways, including hydroxylation, hydration, and reduction . These metabolic transformations are crucial for its biological activity and pharmacokinetics. Enzymes such as cytochrome P450 play a significant role in the metabolism of Stemoninine, facilitating its conversion into active metabolites . These metabolic pathways also influence the compound’s bioavailability and therapeutic potential.

Transport and Distribution

Stemoninine is transported and distributed within cells and tissues through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, Stemoninine accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The distribution of Stemoninine within tissues is influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of Stemoninine is critical for its activity and function. Stemoninine is primarily localized in the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a role in directing Stemoninine to specific subcellular compartments . This localization is essential for its interactions with enzymes and proteins, influencing its overall biological activity.

特性

IUPAC Name |

3-ethyl-3'-methyl-11-(4-methyl-5-oxooxolan-2-yl)spiro[5-oxa-10-azatricyclo[8.3.0.02,6]tridecane-4,5'-furan]-2'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO5/c1-4-14-19-16-8-7-15(18-10-12(2)20(24)26-18)23(16)9-5-6-17(19)27-22(14)11-13(3)21(25)28-22/h11-12,14-19H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UINUUSQOLRQGNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2C3CCC(N3CCCC2OC14C=C(C(=O)O4)C)C5CC(C(=O)O5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50989952 | |

| Record name | 1'-Ethyl-4-methyl-8'-(4-methyl-5-oxooxolan-2-yl)-1',3'a,4',5',6',8',9',10',10'a,10'b-decahydro-5H-spiro[furan-2,2'-furo[3,2-c]pyrrolo[1,2-a]azepin]-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50989952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69772-72-1 | |

| Record name | Stemonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069772721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1'-Ethyl-4-methyl-8'-(4-methyl-5-oxooxolan-2-yl)-1',3'a,4',5',6',8',9',10',10'a,10'b-decahydro-5H-spiro[furan-2,2'-furo[3,2-c]pyrrolo[1,2-a]azepin]-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50989952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Iodobenzo[b]thiophene-2-carboxamidine](/img/structure/B1201917.png)

![N-[5-hydroxy-5-[7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4,6-trimethyldeca-2,4-dienamide](/img/structure/B1201920.png)

![(5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-trione](/img/structure/B1201925.png)